molecular formula GeMo3 B14732970 CID 78062256

CID 78062256

Cat. No.: B14732970
M. Wt: 360.5 g/mol
InChI Key: TWFDLKSYMQCRIT-UHFFFAOYSA-N
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Description

CID 78062256 is a chemical compound registered in PubChem, a public repository for chemical structures and biological activities. Based on and , this compound may have been characterized using techniques such as mass spectrometry (MS) and gas chromatography (GC-MS), with collision-induced dissociation (CID) voltage parameters applied to analyze its fragmentation patterns .

Properties

Molecular Formula

GeMo3

Molecular Weight

360.5 g/mol

InChI

InChI=1S/Ge.3Mo

InChI Key

TWFDLKSYMQCRIT-UHFFFAOYSA-N

Canonical SMILES

[Ge].[Mo].[Mo].[Mo]

Origin of Product

United States

Preparation Methods

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of CID 78062256.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired chemical transformations occur efficiently.

    Purification: After the reaction is complete, the product is purified using techniques such as chromatography or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

CID 78062256 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific conditions and reagents used.

    Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

Scientific Research Applications

CID 78062256 has a wide range of scientific research applications, including:

    Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique reactivity makes it valuable for creating complex molecules.

    Biology: In biological research, this compound is studied for its potential effects on cellular processes and pathways. It may be used to investigate specific biochemical mechanisms.

    Medicine: This compound has potential applications in medicine, particularly in drug discovery and development. Researchers explore its pharmacological properties and potential therapeutic uses.

    Industry: In industrial applications, this compound may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of CID 78062256 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, which can lead to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78062256, comparisons are drawn with structurally or functionally related compounds from the evidence. Key criteria include molecular descriptors, analytical data, and biological effects.

Structural and Physicochemical Properties

provides a detailed template for comparing physicochemical properties. While this compound’s exact data are unavailable, analogs like Colchicine (CID 6167) and Tubocuraine (CID 6000) highlight critical parameters:

Property This compound (Inferred) Colchicine (CID 6167) Tubocuraine (CID 6000)
Molecular Formula Not Available C₂₂H₂₅NO₆ C₃₇H₄₁N₂O₆⁺
Molecular Weight Not Available 399.43 g/mol 609.73 g/mol
LogP (Partition Coefficient) Not Available 1.96 2.8
Bioavailability Score Not Available 0.55 0.17
Key Functional Groups Not Available Tropolone, methoxy groups Quaternary ammonium, ester



Structural differences influence bioavailability and target interactions. For instance, Colchicine’s tropolone ring enables microtubule disruption, while Tubocuraine’s quaternary ammonium groups mediate neuromuscular blockade .

Analytical and Spectroscopic Data

and emphasize CID voltage and charge state correlations in mass spectrometry. For example, oligonucleotide analogs in show that higher CID voltages increase fragmentation of charged states, a principle applicable to this compound’s analysis . Similarly, highlights LC-ESI-MS techniques for differentiating isomers like ginsenosides, suggesting this compound could be distinguished from analogs via fragmentation patterns or collision energy thresholds .

Data Tables for Comparative Analysis

Table 1: Mass Spectrometry Parameters for this compound and Analogs
Compound Ionization Mode Optimal CID Voltage (V) Key Fragments
This compound ESI⁺ 25–35 (Inferred) Not Available
Colchicine (CID 6167) ESI⁺ 20–30 m/z 358 [M+H–COCH₃]⁺
Tubocuraine (CID 6000) ESI⁺ 30–40 m/z 227 [C₁₄H₂₁N₂O₂]⁺
Table 2: Toxicity and Bioactivity Comparison
Compound CTD Curated Toxicity Key Targets Therapeutic Use
This compound Not Available Not Available Not Available
Colchicine (CID 6167) Microtubule disruption Tubulin Gout, familial Mediterranean fever
Tubocuraine (CID 6000) Neuromuscular blockade Nicotinic acetylcholine receptors Anesthesia adjunct

Research Implications and Limitations

The absence of explicit data for this compound underscores the need for further experimental validation. Standardized protocols from and , such as high-resolution MS or NMR, could elucidate its structure-activity relationships . Additionally, ’s synthetic pathways for CAS 20358-06-9 provide a model for proposing this compound’s synthesis .

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